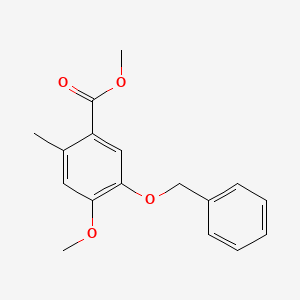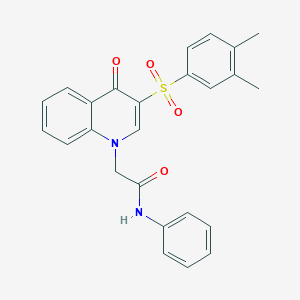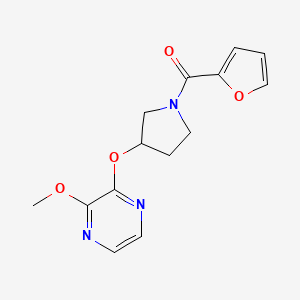![molecular formula C18H20N4OS B2416471 3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 688793-35-3](/img/no-structure.png)
3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are one of the most important classes of fused heterocyclic systems due to a wide range of biological activity . They exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Aplicaciones Científicas De Investigación
- CDK2 Inhibition : CDK2 (cyclin-dependent kinase 2) is a promising target for cancer therapy. Researchers have designed and synthesized a set of novel compounds featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including derivatives of our compound of interest . These compounds demonstrated significant cytotoxic activity against cancer cell lines (MCF-7, HCT-116, and HepG-2) with IC50 values ranging from 6 to 99 nM. Notably, compounds 14 and 15 exhibited the best cytotoxic activities across all three cell lines.
- While not directly studied for antiviral activity, the benzyl(methyl)amino moiety in our compound could be explored for its potential against viral infections. Similar indole derivatives have been investigated as anti-HIV-1 agents .
- Although not specifically tested for tuberculosis, the pyrimidine scaffold has been associated with antimicrobial properties. Researchers have identified derivatives with potent antitubercular activity, such as N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine . Further exploration of our compound’s derivatives may reveal similar effects.
- The benzylic position in our compound is crucial for its reactivity. Understanding reactions at this site can guide synthetic strategies and modifications. For instance, bromination at the benzylic position can lead to interesting derivatives .
Cancer Treatment
Antiviral Potential
Antitubercular Activity
Chemical Reactions
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit cdk2, a protein kinase that plays a key role in cell cycle regulation . The inhibition of CDK2 can lead to alterations in cell cycle progression and induce apoptosis within cells .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to exhibit significant cytotoxic activities against various cell lines . These compounds have shown inhibitory activity with IC50 values in the nanomolar range, indicating their potential effectiveness as therapeutic agents .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one' involves the reaction of a pyrido[2,3-d]pyrimidine intermediate with a benzyl(methyl)amine derivative, followed by a series of reactions to introduce the propyl and sulfanylidene groups.", "Starting Materials": [ "2-Amino-3-cyano-4H-pyrido[2,3-d]pyrimidin-4-one", "Benzyl(methyl)amine", "Propyl bromide", "Sodium sulfide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: 2-Amino-3-cyano-4H-pyrido[2,3-d]pyrimidin-4-one is reacted with hydrochloric acid and ethanol to form the hydrochloride salt of the pyrido[2,3-d]pyrimidine intermediate.", "Step 2: The pyrido[2,3-d]pyrimidine intermediate is then reacted with sodium sulfide and ethanol to introduce the sulfanylidene group at the 2-position.", "Step 3: Benzyl(methyl)amine is reacted with propyl bromide and sodium hydroxide to form the propylbenzyl(methyl)amine derivative.", "Step 4: The propylbenzyl(methyl)amine derivative is then reacted with the pyrido[2,3-d]pyrimidine intermediate to introduce the propyl group at the 3-position.", "Step 5: The final compound is obtained by treating the intermediate with hydrochloric acid and diethyl ether to remove the protecting groups and isolate the desired product." ] } | |
Número CAS |
688793-35-3 |
Fórmula molecular |
C18H20N4OS |
Peso molecular |
340.45 |
Nombre IUPAC |
3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H20N4OS/c1-21(13-14-7-3-2-4-8-14)11-6-12-22-17(23)15-9-5-10-19-16(15)20-18(22)24/h2-5,7-10H,6,11-13H2,1H3,(H,19,20,24) |
Clave InChI |
LPKPRUUZRSXKER-UHFFFAOYSA-N |
SMILES |
CN(CCCN1C(=O)C2=C(NC1=S)N=CC=C2)CC3=CC=CC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 4-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2416390.png)
![2-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine dihydrochloride](/img/structure/B2416393.png)
![(6-fluoro-4-(2-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2416396.png)


![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416400.png)
![2-thiophen-2-yl-N-[5-[[4-(trifluoromethyl)phenyl]methylthio]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2416402.png)

![4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2416408.png)


![N-(3,5-dichlorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2416411.png)